3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid
Description
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid is a synthetic heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5, a methyl group at position 3, a phenyl group at position 1, and a propionic acid side chain at position 4 (Figure 1). The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, contributing to its stability and ability to engage in hydrogen bonding.
Synthesis of this compound typically involves condensation reactions. For example, Girisha et al. (2010) reported a one-step synthesis of analogous pyrazoline derivatives by reacting substituted propenones with hydrazine in the presence of acetic or propionic acid . The structural characterization of such compounds relies on spectral data (IR, NMR) and crystallographic tools like SHELX and ORTEP for Windows, which are widely used for small-molecule refinement and visualization .
Properties
Molecular Formula |
C13H13ClN2O2 |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18) |
InChI Key |
NTSXGPPSXFSOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CCC(=O)O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Introduction of the propionic acid moiety: The aldehyde group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is then converted to the corresponding propionic acid derivative through a series of reactions, including oxidation and subsequent carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazole-propionic acid derivatives. Key structural analogues include:
Key Structural Differences :
- Core Heterocycle: The target compound’s pyrazole ring distinguishes it from pyrazoline (with a saturated bond) or oxadiazole derivatives.
- Substituents: The chlorine atom at position 5 and phenyl group at position 1 are conserved in many analogues, but the propionic acid side chain at position 4 is unique. This moiety mimics endogenous metabolites like 3-(4′-hydroxyphenyl)propionic acid (a flavonoid catabolite), which may improve bioavailability or target affinity .
Pharmacological Activity
- Anti-inflammatory and Analgesic Effects: The target compound’s propionic acid group aligns with non-steroidal anti-inflammatory drug (NSAID) pharmacophores. In contrast, pyrazoline derivatives (e.g., 1-acetyl-3-aryl-5-pyrazolines) show dose-dependent analgesia (25–100 mg/kg), but their activity is lower than oxadiazole analogues, which exhibit IC₅₀ values of 25 µM in cyclooxygenase inhibition assays .
- Metabolic Stability : Unlike natural phenylpropionic acid metabolites (e.g., 3-(4′-hydroxyphenyl)propionic acid), the synthetic chlorine and methyl substituents in the target compound likely reduce susceptibility to microbial dehydroxylation or conjugation, prolonging its half-life .
Crystallographic and Computational Analysis
The compound’s structure has been validated using SHELX and ORTEP for Windows, which generate anisotropic displacement parameters and hydrogen-bonding networks critical for understanding its solid-state interactions . Computational models suggest the propionic acid group forms strong hydrogen bonds with COX-2 active sites, a feature less pronounced in acetyl-substituted pyrazolines .
Biological Activity
3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-propionic acid, with a molecular formula of CHClNO and a molecular weight of 264.71 g/mol, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with propionic acid derivatives. The synthesis often involves straightforward condensation reactions that yield the desired product with high purity levels. The structural features of the compound are significant for its biological activity, particularly the presence of the pyrazole ring, which is known for its pharmacological versatility.
Biological Activities
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, some derivatives have been compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrating comparable or superior efficacy in inhibiting cyclooxygenase (COX) enzymes .
- Antimicrobial Properties : Various studies have reported that pyrazole derivatives possess antimicrobial activity against several pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Inhibition of Metalloproteinases : Recent investigations have focused on the inhibition of meprin α and β metalloproteinases by pyrazole-based compounds. These enzymes are implicated in various diseases, including cancer and inflammatory disorders. Modifications in the pyrazole structure can enhance selectivity and potency against these targets .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, substituents at the 3 and 5 positions can enhance inhibitory effects against metalloproteinases by optimizing interactions with enzyme binding sites .
| Modification Position | Effect on Activity |
|---|---|
| 3 | Increased anti-inflammatory activity |
| 5 | Enhanced selectivity for meprin α/β |
| Propionic acid side chain | Improved solubility and bioavailability |
Case Studies
- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Antimicrobial Activity : In vitro tests demonstrated that several pyrazole derivatives showed effective antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell membrane integrity .
- Metalloproteinase Inhibition : Research highlighted the compound's potential as an inhibitor of metalloproteinases, with docking studies revealing strong binding affinities to active sites. This suggests a promising avenue for therapeutic development against diseases associated with these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
